Cas no 1753-90-8 (1,2,3-Benzothiadiazole, 6-methoxy-)

1,2,3-Benzothiadiazole, 6-methoxy- 化学的及び物理的性質
名前と識別子
-
- 1,2,3-Benzothiadiazole, 6-methoxy-
- 6-methoxy-1,2,3-benzothiadiazole
- D77889
- 1753-90-8
- 6-methoxybenzothiadiazole
- CS-W020430
- 6-methoxybenzo[d][1,2,3]thiadiazole
- SCHEMBL14582761
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- インチ: InChI=1S/C7H6N2OS/c1-10-5-2-3-6-7(4-5)11-9-8-6/h2-4H,1H3
- InChIKey: DLCJYBHGQUNYMC-UHFFFAOYSA-N
- ほほえんだ: COC1=CC2=C(C=C1)N=NS2
計算された属性
- せいみつぶんしりょう: 166.02018
- どういたいしつりょう: 166.02008399g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 144
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 63.2Ų
じっけんとくせい
- PSA: 35.01
1,2,3-Benzothiadiazole, 6-methoxy- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM536594-100mg |
6-Methoxybenzo[d][1,2,3]thiadiazole |
1753-90-8 | 95%+ | 100mg |
$86 | 2023-02-17 | |
Chemenu | CM536594-250mg |
6-Methoxybenzo[d][1,2,3]thiadiazole |
1753-90-8 | 95%+ | 250mg |
$175 | 2023-02-17 |
1,2,3-Benzothiadiazole, 6-methoxy- 関連文献
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W. H. Poesche J. Chem. Soc. B 1971 368
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2. 1,2,3-Benzothiadiazoles. Part III. Nucleophilic substitution reactions in halogeno-1,2,3-benzothiadiazolesJ. H. Davies,E. Haddock,P. Kirby,Shirley B. Webb J. Chem. Soc. C 1971 2843
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3. Reactions of 1,2,3-benzothiadiazole with phenyl and with methyl radicalsLuisa Benati,Pier Carlo Montevecchi,Antonio Tundo,Giuseppe Zanardi J. Chem. Soc. Perkin Trans. 1 1974 1276
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4. 183. 1,2,3-Benzothiadiazole. Part III. Electrophilic substitution in 5- and 7-amino-1,2,3-benzothiadiazoles and the preparation of some substituted 1,2,3-benzothiadiazolesE. R. Ward,D. D. Heard J. Chem. Soc. 1965 1023
1,2,3-Benzothiadiazole, 6-methoxy-に関する追加情報
6-Methoxy-1,2,3-Benzothiadiazole: A Comprehensive Overview
The compound 6-Methoxy-1,2,3-Benzothiadiazole (CAS No. 1753-90-8) is a fascinating organic heterocyclic compound that has garnered significant attention in various fields of chemistry and materials science. This compound belongs to the class of benzothiadiazoles, which are known for their unique electronic properties and structural versatility. The presence of the methoxy group at the 6-position introduces additional functionalization, enhancing its potential applications in areas such as optoelectronics, sensors, and pharmaceuticals.
Recent studies have highlighted the importance of benzothiadiazole derivatives in the development of advanced materials. For instance, researchers have explored the use of 6-Methoxy-1,2,3-Benzothiadiazole in designing organic semiconductors for flexible electronics. The compound's ability to form stable π-conjugated systems makes it an ideal candidate for applications in thin-film transistors (TFTs) and organic light-emitting diodes (OLEDs). These findings underscore its role as a building block for next-generation electronic devices.
In the realm of sensors, 6-Methoxy-1,2,3-Benzothiadiazole has shown promise as a sensitive and selective recognition element for detecting environmental pollutants. Its ability to interact with metal ions and organic molecules through non-covalent interactions has been leveraged to create highly responsive sensing platforms. For example, recent research demonstrates its application in detecting heavy metal ions such as lead (Pb²⁺) and mercury (Hg²⁺) with high accuracy and reproducibility.
The synthesis of 6-Methoxy-1,2,3-Benzothiadiazole involves a multi-step process that typically begins with the preparation of intermediate thioamide compounds. The introduction of the methoxy group at the 6-position is achieved through nucleophilic substitution or coupling reactions. Optimization of reaction conditions has been a focal point for researchers aiming to improve yield and purity. Recent advancements in catalytic methods have significantly streamlined the synthesis process, making it more accessible for large-scale production.
From a structural perspective, 6-Methoxy-1,2,3-Benzothiadiazole exhibits a planar geometry due to the aromaticity of the benzene ring and the conjugation within the thiadiazole moiety. This planarity contributes to its excellent electronic communication properties. Computational studies using density functional theory (DFT) have provided deeper insights into its electronic structure and reactivity. These studies reveal that the methoxy group at the 6-position introduces electron-donating effects, which modulate the compound's optical and electronic properties.
One of the most exciting developments involving 6-Methoxy-1,2,3-Benzothiadiazole is its application in drug delivery systems. Researchers have utilized its biocompatible nature and controlled release properties to design nanocarriers for targeted drug delivery. Preliminary in vitro studies indicate that it can effectively encapsulate hydrophobic drugs while maintaining their stability during transit through biological systems.
In conclusion,6-Methoxy-1,2,Benzothiadiazole stands as a testament to the versatility and potential of heterocyclic compounds in modern chemistry. Its unique combination of structural features and functional groups makes it a valuable tool across diverse scientific disciplines. As research continues to uncover new applications and optimize its synthesis pathways,6-Methoxy-1,Benzothiadiazole will undoubtedly play an increasingly important role in advancing technological innovations.
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